3-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
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Overview
Description
3-chloro-N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a benzohydrazide moiety, and a chlorinated aromatic ring, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-ethylbenzaldehyde in the presence of a base to form the benzylidene derivative.
Hydrazide Formation: The benzylidene derivative is then reacted with 3-chlorobenzohydrazide under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-chloro-N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-chloro-N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Pathways Involved: The compound may interfere with signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N’-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}benzohydrazide
- 3-chloro-N’-{4-cyanobenzylidene}benzohydrazide
- 3-chloro-N’-{4-(methylsulfanyl)benzylidene}benzohydrazide
Uniqueness
3-chloro-N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide stands out due to its thiazolidinone ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C23H22ClN3O3S2 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
3-chloro-N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C23H22ClN3O3S2/c1-2-15-8-10-16(11-9-15)13-19-22(30)27(23(31)32-19)12-4-7-20(28)25-26-21(29)17-5-3-6-18(24)14-17/h3,5-6,8-11,13-14H,2,4,7,12H2,1H3,(H,25,28)(H,26,29)/b19-13- |
InChI Key |
NGXVNGHHNXELFD-UYRXBGFRSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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